5-(hydroxymethyl)isoquinolin-1(2H)-one
Description
Properties
IUPAC Name |
5-(hydroxymethyl)-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-7-2-1-3-9-8(7)4-5-11-10(9)13/h1-5,12H,6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIJSJSLNLQFJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC(=O)C2=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654953 | |
| Record name | 5-(Hydroxymethyl)isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184917-29-0 | |
| Record name | 5-(Hydroxymethyl)isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(Hydroxymethyl)isoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound, with the molecular formula , features a hydroxymethyl group attached to an isoquinoline scaffold. This structural configuration is pivotal for its biological activity, influencing interactions with various biological targets.
Biological Activities
1. Anticancer Activity
Research has demonstrated that isoquinoline derivatives exhibit promising anticancer properties. A study highlighted that isoquinolin-1(2H)-ones can act as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Specifically, derivatives of 2-aryl-8-hydroxyisoquinolin-1(2H)-one were synthesized and evaluated for their antiproliferative effects against human cancer cell lines A431 and A549. The most potent compound showed significant inhibition of cell proliferation, indicating a potential role as an anticancer agent .
Table 1: Anticancer Activity of Isoquinolin-1(2H)-one Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6c | A431 | 0.25 | EGFR Inhibition |
| 6d | A549 | 0.30 | EGFR Inhibition |
2. Antibacterial and Antifungal Properties
The antibacterial and antifungal activities of isoquinoline derivatives have been extensively studied. In vitro tests indicated that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds derived from pyrrolo[2,1-a]isoquinoline scaffolds demonstrated potent cytotoxicity against various microbial strains .
Table 2: Antimicrobial Activity of Isoquinoline Derivatives
| Compound | Target Microbe | MIC (mg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.0048 | Antibacterial |
| Compound B | Escherichia coli | 0.0195 | Antibacterial |
| Compound C | Candida albicans | 0.0048 | Antifungal |
The biological activity of this compound can be attributed to several mechanisms:
- EGFR Inhibition : Compounds targeting the EGFR pathway can disrupt signaling cascades that promote tumor growth and survival.
- Topoisomerase Inhibition : Some isoquinoline derivatives exhibit topoisomerase inhibitory activity, which is crucial for DNA replication and cell division.
- Antioxidant Activity : Isoquinolines have been shown to possess antioxidant properties, potentially mitigating oxidative stress in cells.
Case Studies
Case Study 1: EGFR Inhibition
A series of studies investigated the structure-activity relationship (SAR) of isoquinolin-1(2H)-ones as EGFR inhibitors. The findings indicated that specific substitutions on the isoquinoline scaffold significantly enhanced inhibitory potency against EGFR tyrosine kinase, with some compounds achieving IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of various isoquinoline derivatives against clinical isolates of bacteria and fungi. The results revealed that certain compounds exhibited remarkable antimicrobial activity with low MIC values, suggesting their potential as therapeutic agents in treating infections caused by resistant strains .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its pharmacological properties, particularly in the following areas:
- Anticancer Activity : Research indicates that 5-(hydroxymethyl)isoquinolin-1(2H)-one exhibits potential anticancer effects by interacting with DNA and proteins, which may disrupt cellular processes associated with cancer progression . For instance, studies have shown that derivatives of isoquinoline can inhibit the growth of cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
- Antimicrobial Properties : Preliminary studies have demonstrated that this compound possesses antimicrobial activity against various pathogens. Its derivatives have shown effectiveness against Gram-positive bacteria, indicating potential for development as an antibiotic .
- Neurological Applications : Isoquinoline derivatives are being explored for their neuroprotective properties. The ability to modulate neurotransmitter systems may position this compound as a candidate for treating neurological disorders .
Organic Synthesis Applications
In organic synthesis, this compound serves as an important intermediate in the preparation of more complex molecules. Its versatility allows it to be used in various synthetic routes:
- Building Block for Complex Molecules : The compound can be modified through various chemical reactions such as alkylation, acylation, and oxidation to yield diverse derivatives with enhanced biological activities .
- Synthesis of Novel Isoquinoline Derivatives : Researchers have utilized this compound as a precursor to synthesize novel isoquinoline derivatives that exhibit improved pharmacological profiles. For example, modifications of the hydroxymethyl group can lead to compounds with increased potency against specific biological targets .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Anticancer Activity Study : A recent study evaluated the cytotoxic effects of various isoquinoline derivatives on MCF-7 breast cancer cells. Results indicated that certain derivatives exhibited significant inhibitory activity with IC50 values ranging from 16.1 µM to 25.0 µM, highlighting the potential of this compound as a scaffold for anticancer drug development .
- Antimicrobial Activity Research : In another investigation, derivatives of this compound were tested against Staphylococcus aureus and Streptococcus pneumoniae. The results demonstrated notable antibacterial activity, suggesting its application in developing new antibiotics .
- Neuroprotective Mechanism Exploration : A study focused on the neuroprotective effects of isoquinoline derivatives indicated that compounds similar to this compound could modulate neuroinflammatory pathways, presenting opportunities for treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The bioactivity and physicochemical properties of isoquinolinone derivatives are heavily influenced by substituents. Below is a comparative table of key analogs:
*LogP values calculated using XLogP3 .
Key Observations:
- Solubility: The hydroxymethyl group in this compound significantly improves water solubility (lower LogP) compared to its 5-hydroxy counterpart, making it more suitable for pharmaceutical formulations .
- Electronic Effects: Bromine at position 4 (as in 4-Bromo-5-hydroxyisoquinolin-1(2H)-one) increases lipophilicity and alters electronic density, enhancing antibacterial activity .
- Bulkier Substituents: The naphthalenyl and pyrrolidinylmethyl groups in analogs increase molecular weight and LogP, favoring membrane permeability but reducing aqueous solubility .
Antiviral Activity
In contrast, 5-hydroxyisoquinolin-1(2H)-one lacks direct antiviral activity but shows antioxidant properties that may synergize with other therapies .
Anticancer Activity
2-Phenylisoquinolin-1(2H)-one derivatives (e.g., compounds with 3-(1-aminoethyl) groups) are established anticancer agents, targeting TNF-α and 5-HT3 receptors .
Antimicrobial Activity
4-Bromo-5-hydroxyisoquinolin-1(2H)-one and pyrrolidinylmethyl-substituted analogs demonstrate moderate antibacterial effects, likely due to halogen-induced disruption of bacterial membranes or steric interference with enzyme binding .
Preparation Methods
Synthesis via Hydroxymethylation of Isoquinolin-1(2H)-one Derivatives
A notable preparation method involves the hydroxymethylation of isoquinolin-1(2H)-one derivatives using formaldehyde in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3) or zinc chloride (ZnCl2). This method has been reported in the synthesis of related compounds and can be adapted for this compound.
- Starting Material: Glycosylated isoquinolin-1(2H)-one derivatives or isoquinolin-1(2H)-one itself.
- Reagents: Formaldehyde (HCHO), Lewis acid catalyst (AlCl3 or ZnCl2).
- Conditions: Heating at approximately 90 °C for 3 hours.
- Outcome: Introduction of a hydroxymethyl group at the 5-position of the isoquinolinone ring.
Example from Literature:
A study demonstrated the hydroxymethylation of a glycosylated isoquinolin-1(2H)-one derivative (compound 10) with formaldehyde catalyzed by AlCl3, yielding 3-(5-(hydroxymethyl)furan-2-yl)-7-substituted isoquinolin-1(2H)-one (compound 1) in 31% yield as a red solid with melting point 232–233 °C.
Multi-Step Synthesis Starting from 3-Hydroxybenzoic Acid
An alternative synthetic pathway involves the following steps:
Condensation with Chloral Hydrate:
3-Hydroxybenzoic acid is condensed with chloral hydrate in concentrated sulfuric acid to form 6-hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one.Reduction:
The trichloromethyl intermediate is reduced using zinc in acetic acid to yield 2-(2,2-dichlorovinyl)-5-hydroxybenzoic acid.Acid Treatment and Condensation:
Treatment with concentrated sulfuric acid converts the product to 2-(carboxymethyl)-5-hydroxybenzoic acid, which is then condensed with 2-furoyl chloride to form 3-(furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate.Saponification and Ammonium Hydroxide Treatment:
Saponification with lithium hydroxide (LiOH) in aqueous tetrahydrofuran (THF), followed by heating with ammonium hydroxide, yields 3-(furan-2-yl)-7-hydroxyisoquinolin-1(2H)-one.Hydroxymethylation:
Subsequent hydroxymethylation with formaldehyde in the presence of ZnCl2 introduces the hydroxymethyl group at the 5-position.
This synthetic route is well-documented and provides a methodical approach to constructing the isoquinolinone core with the desired hydroxymethyl substitution.
Comparative Data Table of Preparation Methods
Mechanistic Insights and Catalytic Roles
Lewis Acid Catalysis:
Lewis acids such as AlCl3 and ZnCl2 activate formaldehyde, facilitating electrophilic attack on the aromatic ring of isoquinolin-1(2H)-one, enabling regioselective hydroxymethylation at the 5-position.Saponification and Ammonium Hydroxide Treatment: These steps convert isochromenone intermediates into isoquinolinone cores by ring opening and amide formation, crucial for establishing the correct heterocyclic framework.
Q & A
Basic: What synthetic methodologies are commonly used to prepare 5-(hydroxymethyl)isoquinolin-1(2H)-one derivatives?
The synthesis typically involves cascade annulations or coupling reactions. For example, manganese-catalyzed annulations of alkyne-tethered N-alkoxyamides yield polycyclic derivatives . Suzuki–Miyaura coupling is also employed to introduce aryl or heteroaryl groups at specific positions, as demonstrated in the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl derivatives . Regioselectivity challenges, such as unwanted regioisomer formation (e.g., isoquinolin-1(4H)-ones), are addressed by optimizing reaction conditions like solvent polarity and catalyst loading .
Advanced: How can regioselectivity issues during isoquinolin-1(2H)-one synthesis be systematically resolved?
Regioisomer formation, such as 1(4H)-isoquinolinone vs. 1(2H)-isoquinolinone, is mitigated by:
- Solvent selection : Polar aprotic solvents (e.g., DMF) favor cyclization at the desired position.
- Catalyst tuning : Transition metal catalysts (e.g., Pd or Cu) improve selectivity in cross-coupling steps .
- Substituent effects : Electron-withdrawing groups on the starting material direct cyclization pathways . Computational modeling (DFT) is increasingly used to predict regiochemical outcomes .
Basic: What spectroscopic techniques are critical for characterizing isoquinolin-1(2H)-one derivatives?
Key methods include:
- NMR : - and -NMR identify substitution patterns, with characteristic shifts for the lactam carbonyl (δ 165–170 ppm) and hydroxymethyl protons (δ 4.5–5.0 ppm) .
- HRMS : Confirms molecular formula and detects isotopic patterns for halogenated derivatives .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as shown for 2-phenyl-substituted analogs .
Advanced: How are spectral ambiguities in substituted isoquinolin-1(2H)-ones resolved?
Strategies include:
- 2D NMR (COSY, HSQC, HMBC): Correlates proton and carbon signals to assign complex spin systems, particularly for diastereomeric mixtures .
- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., ring inversion) .
- Isotopic labeling : - or -labeled precursors clarify tautomeric equilibria in fused-ring systems .
Basic: What biological activities are reported for 5-substituted isoquinolin-1(2H)-one derivatives?
- Anticancer : 2-Phenyl derivatives (e.g., Duvelisib) inhibit PI3K and are used in leukemia treatment .
- Antifungal : 5-Hydroxy derivatives exhibit activity against phytopathogens like Fusarium oxysporum (MIC: 8–32 µg/mL) .
- Anti-inflammatory : TNF-α inhibition is observed in derivatives with electron-deficient substituents .
Advanced: How do structural modifications at the 5-position impact pharmacological activity?
- Hydroxymethyl group : Enhances water solubility and bioavailability compared to methyl or halogen substituents .
- Electron-withdrawing groups (e.g., nitro): Improve target binding (e.g., PI3K inhibition) but may reduce metabolic stability .
- Bulkier substituents : Increase steric hindrance, reducing off-target effects but potentially lowering cell permeability .
Basic: What in vitro models are used to evaluate the antifungal efficacy of isoquinolin-1(2H)-ones?
- Agar diffusion assays : Measure inhibition zones against Botrytis cinerea or Colletotrichum gloeosporioides .
- Microdilution methods : Determine MIC values using standardized fungal suspensions (10 CFU/mL) .
- Time-kill kinetics : Assess fungistatic vs. fungicidal activity over 24–72 hours .
Advanced: What strategies improve the in vivo pharmacokinetics of isoquinolin-1(2H)-one-based therapeutics?
- Prodrug design : Esterification of the hydroxymethyl group enhances oral absorption (e.g., acetyl-protected derivatives) .
- Nanoparticle encapsulation : Improves bioavailability and reduces hepatic first-pass metabolism .
- Metabolic stability assays : Liver microsome studies identify sites of oxidative degradation for targeted fluorination .
Basic: What safety protocols are recommended for handling isoquinolin-1(2H)-one derivatives?
- PPE : Gloves, lab coats, and safety goggles are mandatory due to potential irritancy .
- Ventilation : Use fume hoods when weighing powders to avoid inhalation .
- Spill management : Neutralize acidic or basic derivatives with appropriate absorbents (e.g., sodium bicarbonate) .
Advanced: How are reactive intermediates stabilized during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
